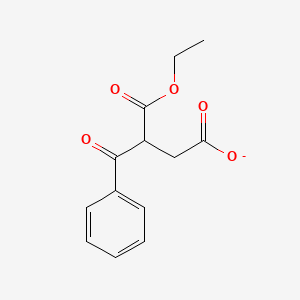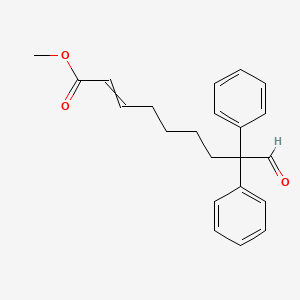![molecular formula C17H18N2O2 B14373233 (4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone CAS No. 89596-09-8](/img/structure/B14373233.png)
(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone is an organic compound that features a complex structure with a combination of aromatic and heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyridine ring followed by the introduction of the morpholine group and the 4-methylphenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows it to bind to specific proteins or enzymes, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical reactivity allows it to be incorporated into various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Used in malonic ester synthesis, it shares some structural similarities but differs in its reactivity and applications.
Aromatic ketones: These compounds, like (4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone, are valuable intermediates in chemical synthesis.
Uniqueness
This compound is unique due to its combination of aromatic and heterocyclic rings, which confer specific chemical and biological properties
Propiedades
Número CAS |
89596-09-8 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
(4-methylphenyl)-(2-morpholin-4-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C17H18N2O2/c1-13-4-6-14(7-5-13)16(20)15-3-2-8-18-17(15)19-9-11-21-12-10-19/h2-8H,9-12H2,1H3 |
Clave InChI |
RJJREEFHVGULMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




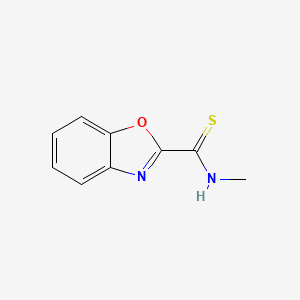
silane](/img/structure/B14373206.png)

![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)


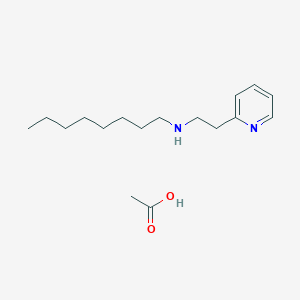
![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)
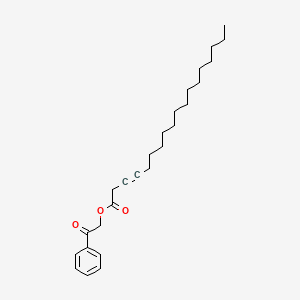
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
